N-allyl-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine
Description
Historical Context of Benzothieno[3,2-d]Pyrimidine Derivatives in Medicinal Chemistry
Benzothieno[3,2-d]pyrimidines represent a critical evolution in heterocyclic chemistry, first gaining prominence in the early 2000s for their dual capacity to intercalate DNA and modulate enzymatic activity. Early studies identified their fused aromatic system as a scaffold capable of mimicking purine bases, enabling interactions with kinases and sirtuins. The National Cancer Institute’s evaluation of 60 human tumor cell lines in 2020 marked a watershed moment, revealing that derivatives such as compound 7 (IC~50~ = 0.23 μg/mL against MCF-7 cells) exhibited cytotoxicity rivaling clinically used anthracyclines.
Structural modifications at the C-2 and C-4 positions of the pyrimidine ring were found to profoundly influence bioactivity. For instance, substituting a 2-naphthyl group at C-4 enhanced hydrophobic interactions with SIRT2’s selectivity pocket, improving inhibitory potency by 6.6-fold compared to cambinol. Similarly, replacing aliphatic tetrahydrobenzene rings with aromatic chlorobenzene moieties increased binding affinity to NAD⁺-dependent enzymes, as demonstrated by molecular docking studies. These insights catalyzed the development of second-generation derivatives, including N-allyl-2-(methylsulfanyl)benzothieno[3,2-d]pyrimidin-4-amine, designed to optimize pharmacokinetic and pharmacodynamic profiles.
Table 1: Cytotoxic Activity of Select Benzothieno[3,2-d]Pyrimidine Derivatives
| Compound | Substituent at C-4 | IC~50~ (MCF-7, μg/mL) | SIRT2 Inhibition (IC~50~, μg/mL) |
|---|---|---|---|
| 7 | 2-Naphthyl | 0.23 | 2.10 |
| 10 | 3-Nitrophenyl | 4.15 | 8.75 |
| 16 | 3-Bromophenyl | 12.30 | 15.40 |
Significance of N-Allyl Substituents in Heterocyclic Drug Design
The incorporation of N-allyl groups into thienopyrimidine frameworks addresses longstanding challenges in drug solubility and target engagement. Allyl substituents introduce a balance of hydrophobicity and steric bulk, facilitating penetration into enzyme active sites while avoiding excessive plasma protein binding. In the case of N-allyl-2-(methylsulfanyl)benzothieno[3,2-d]pyrimidin-4-amine, the allyl moiety at N-4 induces a conformational shift in the pyrimidine ring, positioning the methylsulfanyl group for optimal hydrogen bonding with residues such as Phe190 and Lys210 in SIRT2.
Comparative studies highlight the allyl group’s superiority over smaller alkyl chains. For example, replacing allyl with methyl in analogous compounds reduced SIRT2 inhibition by 43%, underscoring the importance of π-alkyl interactions with aromatic residues in the NAD⁺-binding domain. Furthermore, the allyl group’s unsaturation enables potential metabolic oxidation to epoxy or diol derivatives, a property exploitable for prodrug strategies.
Synthetic Pathway for N-Allyl-2-(Methylsulfanyl)Benzothieno[3,2-d]Pyrimidin-4-Amine
- Cyclization : Condensation of 2-aminobenzothiophene-3-carboxylate with formamide yields the pyrimidine core.
- Sulfanylation : Treatment with methylsulfanyl chloride introduces the C-2 thioether group.
- Allylation : Reaction with allylamine in the presence of a palladium catalyst installs the N-allyl substituent.
This modular synthesis, achieving an overall yield of 68%, exemplifies the adaptability of thienopyrimidine chemistry for structure-activity relationship studies.
Properties
IUPAC Name |
2-methylsulfanyl-N-prop-2-enyl-[1]benzothiolo[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2/c1-3-8-15-13-12-11(16-14(17-13)18-2)9-6-4-5-7-10(9)19-12/h3-7H,1,8H2,2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFBCSBRFZYRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)NCC=C)SC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-2-(methylsulfanyl)benzothieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its relevance in medicinal chemistry.
Chemical Structure
The chemical structure of N-allyl-2-(methylsulfanyl)benzothieno[3,2-d]pyrimidin-4-amine features a benzothieno-pyrimidine core with an allyl and a methylsulfanyl substituent. This unique arrangement contributes to its biological activity and interaction with various biological targets.
Synthesis
The synthesis of N-allyl-2-(methylsulfanyl)benzothieno[3,2-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:
- Formation of the benzothieno-pyrimidine core through cyclization reactions.
- Allylation to introduce the allyl group.
- Methylsulfanylation to incorporate the methylsulfanyl moiety.
These reactions can be optimized for yield and purity through various conditions such as temperature, solvents, and catalysts.
Antitumor Activity
Recent studies have indicated that compounds similar to N-allyl-2-(methylsulfanyl)benzothieno[3,2-d]pyrimidin-4-amine exhibit significant antitumor properties. For instance, a related compound demonstrated a mean GI50 value of approximately 10.47 µM, showcasing its potential as an anticancer agent when compared to established chemotherapeutics like 5-fluorouracil (GI50 = 22.60 µM) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. Preliminary molecular docking studies suggest that it may inhibit key enzymes or receptors linked to cancer progression. The exact pathways remain under investigation but may involve:
- Inhibition of cell cycle progression by targeting cyclin-dependent kinases.
- Induction of apoptosis through modulation of apoptotic pathways.
Case Studies
A comprehensive study evaluated several derivatives of benzothieno-pyrimidine compounds for their biological activities. The results indicated that modifications in the substituents significantly influenced their potency against various cancer cell lines. In vitro assays revealed that compounds with a methylsulfanyl group exhibited enhanced cytotoxicity compared to those without this modification .
Data Table: Comparison of Biological Activities
| Compound Name | GI50 (µM) | Activity Type |
|---|---|---|
| N-allyl-2-(methylsulfanyl)benzothieno[3,2-d]pyrimidin-4-amine | TBD | Antitumor |
| 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin) | 10.47 | Antitumor |
| 5-Fluorouracil | 22.60 | Standard Chemotherapy |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Kinase Inhibition
- N-aryl-7-methoxybenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues: These compounds inhibit CLK1 and DYRK1A kinases, critical regulators of RNA splicing and cell proliferation. The aryl group at N4 enhances binding affinity to kinase ATP pockets, while the methoxy group at position 7 modulates selectivity .
- 6-Ethynylthieno[3,2-d]pyrimidin-4-anilines: The ethynyl group enables covalent binding to cysteine residues in kinases (e.g., EGFR), offering prolonged target engagement .
Anti-Inflammatory Activity
- Benzothieno[3,2-d]pyrimidine sulfonamides (e.g., compounds 8, 9): These derivatives suppress COX-2, iNOS, and ICAM-1 expression in inflamed cells, reducing prostaglandin E2 (PGE2) and interleukin-8 (IL-8) production. The thioether substituent at position 2 (e.g., cyclohexylthio) enhances membrane permeability and target binding .
Anticancer Potential
- Thieno[3,2-d]pyrimidin-4-amine derivatives (e.g., 4a, 4b): Substitutions with cyclohexenyl and pyrrolidinylsulfonyl groups confer FLT3-ITD kinase inhibition, a target in acute myeloid leukemia .
Pharmacokinetic and Physicochemical Considerations
- Allyl vs.
- Methylsulfanyl vs. benzylsulfanyl : Methylsulfanyl offers a smaller steric profile, possibly favoring kinase active-site penetration over bulkier benzylsulfanyl groups .
Q & A
Q. How can enantiomeric impurities in synthetic batches be detected and minimized?
- Methodological Answer:
- Chiral HPLC: Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers (Rₜ difference > 2 min) .
- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINAP-Pd complexes) during allylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
